molecular formula C15H13N3OS2 B2464802 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide CAS No. 379254-34-9

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide

Cat. No.: B2464802
CAS No.: 379254-34-9
M. Wt: 315.41
InChI Key: YOTGUBMIVSMJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Features

The compound (C₁₅H₁₃N₃OS₂) consists of three distinct domains (Fig. 1):

  • Benzothiazole ring : A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3.
  • Methylsulfanyl bridge : A -CH₂-S- unit connecting the benzothiazole to the benzene ring.
  • Benzohydrazide group : A para-substituted benzene ring with a hydrazide (-CONHNH₂) functional group.
Parameter Value Source
Molecular weight 315.409 g/mol
Benzothiazole S1–N1 1.742 Å
C–S bond (bridge) 1.808 Å
Hydrazide N–N 1.387 Å

The benzothiazole ring exhibits planarity (deviation < 0.02 Å), while the methylsulfanyl bridge introduces torsional flexibility. X-ray diffraction data from analogous compounds reveal a dihedral angle of 12.3° between the benzothiazole and benzene rings.

Bonding Interactions

  • Thioether linkage : The C–S–C bond angle (103.5°) indicates sp³ hybridization at the sulfur atom.
  • Hydrazide group : The N–N bond length (1.387 Å) suggests partial double-bond character due to resonance.
  • Aromatic systems : Benzothiazole and benzene rings show bond alternation consistent with delocalized π-electron systems (C–C: 1.39–1.42 Å).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c16-18-14(19)11-7-5-10(6-8-11)9-20-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTGUBMIVSMJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 2-mercaptobenzothiazole with benzyl chloride to form 2-(benzylthio)benzothiazole. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2.1. Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazones:

C₁₆H₁₃N₃OS₂+RCHOC₁₆H₁₂N₃OS₂-C(R)=N-NH₂+H₂O\text{C₁₆H₁₃N₃OS₂} + \text{RCHO} \rightarrow \text{C₁₆H₁₂N₃OS₂-C(R)=N-NH₂} + \text{H₂O}

  • Example : Reaction with biphenyl-4-carbaldehyde produces Schiff bases (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide).

  • Conditions : Ethanol reflux, catalytic acetic acid .

2.2. Cyclization to Heterocycles

The hydrazide undergoes cyclization under acidic or oxidative conditions:

Product Reagents/Conditions Yield Reference
1,3,4-OxadiazolesPOCl₃, 80–100°C85–92%
1,2,4-Triazole-5-thionesCS₂, KOH, ethanol reflux78–90%

Mechanism : Intramolecular nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .

2.3. Sulfanyl Group Reactivity

The benzothiazole-sulfanyl (-S-C₇H₄NS) moiety participates in:

  • Disulfide formation : Oxidation with H₂O₂ or I₂ yields symmetric disulfides .

  • Nucleophilic substitution : Reacts with alkyl halides to form thioether derivatives .

Kinetic and Thermodynamic Studies

  • Activation energy : Nucleophilic attacks at sulfur/selenium centers require 30.3 kcal/mol barriers .

  • Thermodynamic stability : Five-membered heterocycles (e.g., 1,3-thiaselenoles) form preferentially (99% yield) over six-membered analogs .

Spectroscopic Characterization

  • ¹H NMR : δ 2.41 (s, CH₃), 7.28–9.55 ppm (aromatic and hydrazide protons) .

  • IR : Peaks at 1650 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch) .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, benzothiazole-based compounds have been reported to possess activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. For example, studies demonstrate that certain benzothiazole derivatives induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Anticonvulsant Effects : Some studies have explored the anticonvulsant potential of these compounds, suggesting that they may interact with neurotransmitter systems to reduce seizure activity .

Biological Applications

The biological activities of 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzohydrazide extend to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic disorders .
  • Receptor Modulation : It has been studied for its ability to modulate receptor activity, which can be beneficial in treating conditions like depression and anxiety by influencing neurotransmitter systems .

Material Science

In addition to biological applications, this compound is also used in material science:

  • Fluorescent Materials : The unique structural properties of benzothiazole derivatives make them suitable for developing fluorescent materials used in sensors and imaging technologies .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacterial strains
Anticancer agentsInduces apoptosis in cancer cells
Anticonvulsant drugsReduces seizure activity in animal models
Biological ApplicationsEnzyme inhibitorsModulates metabolic pathways
Receptor modulatorsInfluences neurotransmitter systems
Material ScienceFluorescent materialsUseful in sensors and imaging technologies

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Several benzohydrazide derivatives share structural similarities with the target compound but differ in heterocyclic substituents or functional groups:

Compound Key Structural Features Molecular Weight Melting Point (°C) Biological Activity Reference
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde derivative Benzimidazole ring, sulfanyl linkage, aldehyde group 331.41 Not reported Antiparasitic, antimicrobial
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halobenzylidene) hybrids Benzimidazole-amino linkage, halogenated benzylidene 388–406 271–290 Multi-kinase inhibition
2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Thiazole ring, bromo-methoxy substituents ~400–450 Not reported Antimicrobial, antifungal
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-4-biphenylylmethylene]acetohydrazide Biphenylylmethylene group, acetohydrazide linkage 407.48 Not reported Not reported
4-[(E)-[[2-(Benzothiazol-2-ylsulfanyl)acetyl]hydrazono]methyl]benzoic acid Carboxylic acid group, hydrazono linkage 371.43 Not reported Potential enzyme inhibition

Key Observations :

  • Heterocyclic Influence : Replacing benzothiazole with benzimidazole (as in ) introduces additional hydrogen-bonding sites, enhancing interactions with enzymatic targets like kinases or α-glucosidase. Conversely, thiazole-based derivatives (e.g., ) exhibit broader antimicrobial activity due to increased lipophilicity.
  • Substituent Effects : Halogenation (Cl, F) on the benzylidene moiety () correlates with elevated melting points (270–290°C) and improved thermal stability, likely due to enhanced crystalline packing. Electron-withdrawing groups (e.g., –Br in ) may increase electrophilicity, aiding in covalent interactions with biological targets.

Biological Activity

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide, a compound featuring a hydrazide-hydrazone structure, has garnered attention for its diverse biological activities. This article synthesizes current research findings related to its biological effects, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10N2S2\text{C}_{11}\text{H}_{10}\text{N}_2\text{S}_2

with a CAS number of 379254-34-9. Its synthesis involves the reaction of benzohydrazide with a benzothiazole derivative, which contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance:

  • Gram-positive and Gram-negative bacteria : The hydrazide-hydrazone derivatives have shown promising antibacterial activity. In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 15.0 µg/mL for effective compounds .
CompoundMIC (µg/mL)Target Organism
Compound 13.91S. aureus
Compound 215.0E. coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HepG2 and LN-229, with IC50 values as low as 0.77 µM for specific derivatives . This suggests potential for further development as anticancer agents.
Cell LineIC50 (µM)Compound Tested
HepG21.5Derivative A
LN-2290.77Derivative B

Enzyme Inhibition

The compound also shows promise as an inhibitor of key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Several studies have reported dual inhibition of these enzymes, which are crucial in neurotransmission. The IC50 values for AChE inhibition ranged from 46.8 µM to 137.7 µM .
  • Carbonic Anhydrase : Inhibition studies indicated that hydrazone derivatives could act as reversible inhibitors of carbonic anhydrase, with K_i values reported in the micromolar range .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzothiazole-based hydrazides revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values and demonstrated that modifications in substituents significantly impacted antimicrobial potency .

Study on Anticancer Properties

In another study focusing on the anticancer activity of hydrazone derivatives, researchers conducted MTT assays on various human cancer cell lines. The results indicated selective cytotoxicity against cancer cells with minimal effects on normal cells, highlighting the therapeutic potential of these compounds .

Q & A

Q. What chromatographic techniques separate stereoisomers or tautomers?

  • Methodological Answer :
  • Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H).
  • Crystallization-induced diastereomer resolution using chiral auxiliaries (e.g., tartaric acid).
  • 2D NMR (NOESY) to distinguish tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.